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Compound of Interest

Compound Name: 3-Hydroxysarpagine

Cat. No.: B15589508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the spectroscopic data available for 3-
Hydroxysarpagine, a sarpagine-type indole alkaloid. The document focuses on Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting the information in a

structured format for ease of comparison and use in research and drug development. Detailed

methodologies for the key experiments are also provided, alongside visualizations of the

experimental and logical workflows.

Spectroscopic Data of 3-Hydroxysarpagine
The structural elucidation of complex natural products like 3-Hydroxysarpagine is heavily

reliant on a combination of spectroscopic techniques. NMR spectroscopy provides detailed

information about the carbon-hydrogen framework, while mass spectrometry reveals the

molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 3-
Hydroxysarpagine, both ¹H (proton) and ¹³C (carbon) NMR data are crucial for a complete

structural assignment.

¹H NMR Spectroscopic Data
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Partial ¹H NMR data for 3-Hydroxysarpagine has been reported in the literature. The following

table summarizes the available chemical shifts, multiplicities, and coupling constants.

Position
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

9 6.78 d 2.0

11 6.67 dd 8.5, 2.0

12 7.17 d 8.5

19 5.49 q 7.0

Other Protons Data Not Available - -

Solvent: CD₃OD,

Frequency: 500 MHz

¹³C NMR Spectroscopic Data

A complete and assigned ¹³C NMR dataset for 3-Hydroxysarpagine is not currently available

in published literature. This data is essential for confirming the carbon skeleton of the molecule.

Position Chemical Shift (δ) in ppm

All Positions Data Not Available

Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular

formula of a compound.

High-Resolution Mass Spectrometry (HR-MS) Data

While specific experimental HR-MS data for 3-Hydroxysarpagine is not detailed in the

available literature, the expected molecular formula and calculated mass are presented below.
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Ion Mode Molecular Formula Calculated Mass (m/z)

ESI+ C₁₉H₂₂N₂O₃ 326.1630

Experimental Protocols
The following sections outline the general methodologies for the isolation and spectroscopic

analysis of indole alkaloids like 3-Hydroxysarpagine from their natural source, Rauwolfia

serpentina.

Isolation of 3-Hydroxysarpagine
The isolation of 3-Hydroxysarpagine from Rauwolfia serpentina typically follows a multi-step

procedure involving extraction and chromatography.

Extraction: The dried and powdered root material of Rauwolfia serpentina is subjected to

exhaustive extraction with a polar solvent such as methanol.

Acid-Base Partitioning: The crude methanol extract is then partitioned between an acidic

aqueous solution and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral

compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g.,

with ammonia) and extracted with a chlorinated solvent like dichloromethane to yield a crude

alkaloid mixture.

Chromatographic Purification: The crude alkaloid mixture is further purified using a

combination of chromatographic techniques, including:

Column Chromatography: Typically on silica gel with a gradient elution system (e.g.,

chloroform-methanol) to separate the alkaloids based on polarity.

Preparative Thin-Layer Chromatography (TLC): For the separation of minor components

or final purification.

High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the

pure compound.

NMR Spectroscopic Analysis
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The structural characterization of the purified 3-Hydroxysarpagine is performed using a suite

of NMR experiments.

Sample Preparation: A small amount (1-5 mg) of the purified alkaloid is dissolved in a

deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to a 5 mm NMR tube.

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used to obtain:

¹H NMR spectra to determine proton chemical shifts and coupling constants.

¹³C NMR and DEPT spectra to identify all carbon signals and their types (C, CH, CH₂,

CH₃).

2D NMR spectra (COSY, HSQC, HMBC) to establish the connectivity of the spin systems

and assemble the final structure.

Mass Spectrometric Analysis
High-resolution mass spectrometry provides the elemental composition of the isolated alkaloid.

Sample Introduction and Ionization: The purified compound is dissolved in a suitable solvent

(e.g., methanol) and introduced into the mass spectrometer via direct infusion or coupled

with a liquid chromatography system. Electrospray ionization (ESI) in the positive ion mode

is typically used.

Mass Analysis: The mass-to-charge ratio (m/z) is measured using a high-resolution mass

analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass

measurement.

Formula Determination: The accurate mass is used to calculate the elemental composition,

confirming the molecular formula of the compound.

Visualized Workflows
The following diagrams illustrate the general workflow for the isolation and structure elucidation

of natural products and the logical process of spectroscopic data interpretation.
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Caption: A general workflow for the isolation and structure elucidation of 3-Hydroxysarpagine.
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Caption: The logical flow of information in the process of spectroscopic structure elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxysarpagine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589508#spectroscopic-data-of-3-
hydroxysarpagine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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